molecular formula C19H18N2O3S B7471757 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide

2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide

Cat. No. B7471757
M. Wt: 354.4 g/mol
InChI Key: ZLUGBDOUXUIHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound is also known as BTA-EG6 and belongs to the class of benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide is not fully understood. However, several studies have suggested that the compound exerts its anti-cancer effect by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer cell survival. In vivo studies have shown that the compound can inhibit tumor growth in animal models of cancer. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide is its potential as a selective anti-cancer agent. The compound has been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound also requires further optimization to improve its pharmacokinetic properties, such as bioavailability and half-life.

Future Directions

Several future directions can be explored to further understand the potential applications of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide. One direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions. The compound has shown promising results as a fluorescent probe for the detection of copper ions, and further studies can be conducted to explore its potential for the detection of other metal ions. Another direction is to explore the use of the compound as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. The compound has already been used as a building block for the synthesis of fluorescent materials, and further studies can be conducted to explore its potential for the synthesis of other materials. Finally, further studies can be conducted to optimize the pharmacokinetic properties of the compound, such as bioavailability and half-life, to improve its potential as an anti-cancer agent.

Synthesis Methods

The synthesis of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide involves a multistep process. The first step involves the synthesis of 2-(3-acetylphenoxy) acetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is further reacted with 2-(1,3-benzothiazol-2-yl)ethylamine to form the final product, 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide. The synthesis method has been reported in several scientific research articles, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has shown promising results as a potential anti-cancer agent. Several studies have reported the inhibitory effect of the compound on the growth of cancer cells, including breast, lung, and prostate cancer cells. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of metal ions. The compound has also been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.

properties

IUPAC Name

2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13(22)14-5-4-6-15(11-14)24-12-18(23)20-10-9-19-21-16-7-2-3-8-17(16)25-19/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUGBDOUXUIHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)NCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide

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